5-((4-Methoxybenzyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Description
5-((4-Methoxybenzyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
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Biological Activity
The compound 5-((4-Methoxybenzyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Oxazole Ring : Known for its role in various pharmacological activities.
- Amino Group : Often involved in interactions with biological targets.
- Carbonitrile Group : May enhance lipophilicity and bioactivity.
Synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. Detailed methodologies for synthesizing similar compounds can be found in literature focusing on oxazole derivatives .
The biological activity of the compound can be attributed to several mechanisms:
- Antitumor Activity : Similar oxazole derivatives have shown significant inhibitory effects on various cancer cell lines. For instance, compounds with oxazole moieties have been reported to inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Effects : The presence of the methoxybenzyl group may contribute to anti-inflammatory properties by modulating cytokine production and immune cell activation .
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds based on structure-activity relationship (SAR) studies:
Case Studies
Several studies have investigated the biological efficacy of compounds related to this compound:
- Case Study on Antitumor Activity : A study evaluated a series of oxazole derivatives against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of methoxy-substituted compounds, showing a significant decrease in pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in autoimmune diseases .
- Antiviral Efficacy : Research demonstrated that specific carbonitrile-containing compounds exhibited antiviral activity against human herpes virus type 1 (HHV-1), providing insights into their mechanism of action at the molecular level .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-5-3-4-6-21(16)29-15-19-11-12-22(30-19)24-27-20(13-25)23(31-24)26-14-17-7-9-18(28-2)10-8-17/h3-12,26H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBAXTFELVMNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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